N-Phenyl-2-(1H-tetrazol-1-yl)acetamide

Description

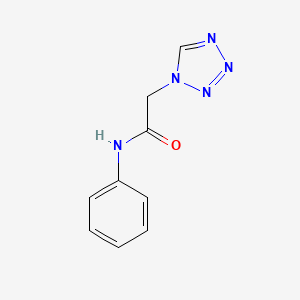

N-Phenyl-2-(1H-tetrazol-1-yl)acetamide is a synthetic small molecule characterized by a phenyl group attached to an acetamide backbone, with a 1H-tetrazole ring at the C2 position. The tetrazole moiety, a five-membered aromatic heterocycle containing four nitrogen atoms, enhances the compound’s metabolic stability and bioavailability due to its resistance to enzymatic degradation. Its structural flexibility allows for modifications that can fine-tune pharmacological properties, making it a versatile candidate for drug development.

Properties

CAS No. |

54769-23-2 |

|---|---|

Molecular Formula |

C9H9N5O |

Molecular Weight |

203.20 g/mol |

IUPAC Name |

N-phenyl-2-(tetrazol-1-yl)acetamide |

InChI |

InChI=1S/C9H9N5O/c15-9(6-14-7-10-12-13-14)11-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,11,15) |

InChI Key |

OWYNIEQYGMVFJO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CN2C=NN=N2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Phenyl-2-(1H-tetrazol-1-yl)acetamide can be achieved through several methods. One common approach involves the reaction of phenylacetic acid with sodium azide and ammonium chloride under acidic conditions to form the tetrazole ring. The reaction typically requires heating and can be carried out in solvents such as acetonitrile or water .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, eco-friendly approaches such as using water as a solvent and moderate reaction conditions are preferred to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-Phenyl-2-(1H-tetrazol-1-yl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The tetrazole ring can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while substitution reactions can yield various substituted tetrazole derivatives .

Scientific Research Applications

N-Phenyl-2-(1H-tetrazol-1-yl)acetamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials with specific properties, such as high thermal stability and resistance to degradation

Mechanism of Action

The mechanism of action of N-Phenyl-2-(1H-tetrazol-1-yl)acetamide involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with receptors, modulating their signaling pathways and leading to various biological effects .

Comparison with Similar Compounds

Piperazine-Containing Derivatives

Compounds such as N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives (e.g., compound 20 in ) replace the tetrazole with a piperazine ring. These derivatives exhibit anticonvulsant activity in the maximal electroshock (MES) model, with ED50 values ranging from 30–100 mg/kg in rodents. The 3-(trifluoromethyl)phenyl substituent enhances activity compared to 3-chloro analogs, which are largely inactive .

Key Data (Compound 20):

Tetrazole Isosteres and Hybrids

- N-(4-Acetylphenyl)-2-(1H-tetrazol-1-yl)acetamide (17) and 2-(2H-tetrazol-2-yl) analogs (): The position of the tetrazole nitrogen (1-yl vs. 2-yl) alters electronic properties and binding affinity.

Triazole-Containing Analogs

Compounds like 2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide () replace tetrazole with triazole. These derivatives, synthesized via click chemistry, exhibit distinct pharmacokinetic profiles due to the naphthalene group’s bulkiness, which may reduce CNS penetration but improve metabolic stability .

Benzothiazole Hybrids

N-(6-alkoxybenzo[d]thiazol-2-yl)-2-(1H-tetrazol-1-yl)acetamide () combines benzothiazole and tetrazole moieties. These hybrids demonstrate cytotoxic activity in cancer cell lines (IC50: 5–20 µM), indicating a divergent therapeutic application compared to anticonvulsant-focused derivatives .

Pharmacological Parameters and Therapeutic Indications

Structure-Activity Relationship (SAR) Insights

- Tetrazole vs. However, this may compromise anticonvulsant efficacy in MES models .

- Substituent Effects: Electron-withdrawing groups (e.g., 3-CF3) enhance anticonvulsant activity by stabilizing ligand-receptor interactions, while 3-Cl analogs are inactive .

- Heterocycle Position: 1H-tetrazol-1-yl derivatives (vs. 2H-tetrazol-2-yl) show superior binding in viral protease assays due to optimal nitrogen orientation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.